molecular formula C24H18ClN5O3 B11293647 N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide

Cat. No.: B11293647
M. Wt: 459.9 g/mol
InChI Key: PGWVFLYMWZTDNZ-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline core, with various substituents such as a chlorobenzyl group, a methoxyphenyl group, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be formed through a cyclization reaction involving an appropriate hydrazine derivative and an aldehyde or ketone.

    Quinazoline Core Construction: The quinazoline core is constructed by reacting the triazole intermediate with an anthranilic acid derivative under acidic or basic conditions.

    Substitution Reactions: The chlorobenzyl and methoxyphenyl groups are introduced through nucleophilic substitution reactions, often using corresponding halides and a base.

    Carboxamide Formation:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halides, bases, acids, and other nucleophiles or electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield dihydroquinazoline derivatives.

Scientific Research Applications

N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

    Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction pathways.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. Alternatively, it may interact with receptors to modulate signal transduction pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazole ring structure but differ in the fused ring system and substituents.

    Quinazoline Derivatives: Compounds with a quinazoline core but different substituents and functional groups.

Uniqueness

N-(2-chlorobenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide is unique due to its specific combination of substituents and the fusion of the triazole ring with the quinazoline core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C24H18ClN5O3

Molecular Weight

459.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-(4-methoxyphenyl)-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide

InChI

InChI=1S/C24H18ClN5O3/c1-33-17-9-6-14(7-10-17)21-22-27-24(32)18-11-8-15(12-20(18)30(22)29-28-21)23(31)26-13-16-4-2-3-5-19(16)25/h2-12,29H,13H2,1H3,(H,26,31)

InChI Key

PGWVFLYMWZTDNZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NNN3C2=NC(=O)C4=C3C=C(C=C4)C(=O)NCC5=CC=CC=C5Cl

Origin of Product

United States

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